molecular formula C23H20N4O3 B2505393 N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326931-61-6

N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No.: B2505393
CAS No.: 1326931-61-6
M. Wt: 400.438
InChI Key: KDZNVYFHFJZSDZ-UHFFFAOYSA-N
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Description

N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Coumarin and Oxadiazole Derivatives

Coumarin and oxadiazole derivatives exhibit a wide array of pharmacological activities due to their structural versatility. These compounds have been found to possess anti-diabetic, anti-viral, anti-microbial, anticancer, antioxidant, anti-parasitic, anti-helminthic, anti-proliferative, anti-convulsant, anti-inflammatory, and antihypertensive properties. The pharmacological, therapeutic, and biochemical properties of these compounds vary based on their substitution patterns, making them promising candidates for the synthesis of potent drugs (Jalhan, Singh, Saini, Sethi, & Jain, 2017).

Therapeutic Worth of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives are highlighted for their effective binding with different enzymes and receptors in biological systems, leading to a wide range of bioactivities. These derivatives are an area of significant interest due to their high therapeutic potency in treating various ailments, offering considerable development value for medicinal chemistry. The systematic review of current developments in 1,3,4-oxadiazole-based compounds across a range of medical applications, such as anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory agents, underscores their importance (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).

Antiparasitic Activity

The heterocyclic oxadiazole rings are also under investigation for the development of new drugs to treat parasitic infections. The diversity in the structure of oxadiazole rings, particularly the 1,2,4- and 1,3,4-oxadiazoles, has been explored for the design and synthesis of antiparasitic agents. These studies indicate the oxadiazole core as a versatile scaffold in the development of chemical entities with potential as antiparasitic drugs, demonstrating the broad applicability of these compounds in addressing global health challenges (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s used as a drug, it could have side effects .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s used as a drug, future research could focus on improving its efficacy and reducing its side effects .

Biochemical Analysis

Biochemical Properties

N-benzyl-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the metabolism of fatty acids . The compound’s interaction with lipoxygenase suggests its potential as an anti-inflammatory agent. Additionally, it has shown antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to affect the expression of genes involved in oxidative stress response and inflammation . It also modulates cell signaling pathways by inhibiting the activity of enzymes like lipoxygenase, which plays a role in the production of pro-inflammatory mediators . These effects suggest that the compound may have therapeutic potential in conditions characterized by oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active site of lipoxygenase, thereby inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained antioxidant and anti-inflammatory effects, suggesting its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antioxidant and anti-inflammatory effects without causing adverse effects . At higher doses, the compound may exhibit toxic effects, including alterations in behavior and neurochemical levels . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and inflammation. The compound interacts with enzymes such as lipoxygenase, which plays a role in the metabolism of fatty acids and the production of pro-inflammatory mediators . By inhibiting lipoxygenase activity, the compound reduces the production of these mediators and modulates metabolic flux . Additionally, the compound’s antioxidant properties contribute to its effects on metabolic pathways by scavenging free radicals and preventing lipid peroxidation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound has been observed to accumulate in specific tissues, where it exerts its antioxidant and anti-inflammatory effects . The distribution of the compound within cells is also influenced by its binding to specific proteins, which may facilitate its transport to target sites . These interactions play a crucial role in determining the compound’s overall efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The compound’s activity within these compartments is crucial for its antioxidant and anti-inflammatory effects, as it interacts with biomolecules involved in oxidative stress response and inflammation .

Properties

IUPAC Name

N-benzyl-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-16-6-5-9-18(12-16)22-25-23(30-26-22)19-10-11-21(29)27(14-19)15-20(28)24-13-17-7-3-2-4-8-17/h2-12,14H,13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZNVYFHFJZSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.